2-PHENYL-2-(PHENYLSULFANYL)-N~1~-(2-PYRIDYLMETHYL)ACETAMIDE
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Overview
Description
2-PHENYL-2-(PHENYLSULFANYL)-N~1~-(2-PYRIDYLMETHYL)ACETAMIDE is an organic compound that features a complex structure with phenyl, phenylsulfanyl, and pyridylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-2-(PHENYLSULFANYL)-N~1~-(2-PYRIDYLMETHYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-2-(PHENYLSULFANYL)-N~1~-(2-PYRIDYLMETHYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl and pyridyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-PHENYL-2-(PHENYLSULFANYL)-N~1~-(2-PYRIDYLMETHYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-PHENYL-2-(PHENYLSULFANYL)-N~1~-(2-PYRIDYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with biological molecules through sulfur-based interactions, while the pyridylmethyl group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-PHENYL-2-(PHENYLSULFANYL)-N~1~-(2-PYRIDYLMETHYL)ACETAMIDE include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both phenylsulfanyl and pyridylmethyl groups allows for diverse chemical reactivity and interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-phenyl-2-phenylsulfanyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(22-15-17-11-7-8-14-21-17)19(16-9-3-1-4-10-16)24-18-12-5-2-6-13-18/h1-14,19H,15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVGRAJLWVINPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=CC=N2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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